Cas no 1008773-73-6 ((1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)

(1S,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring both a Boc-protected amino group and a carboxylic acid functionality. Its stereospecific (1S,3S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for peptidomimetics and pharmaceutical applications. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, enabling selective deprotection under mild acidic conditions. The carboxylic acid moiety allows for further derivatization via coupling or esterification reactions. This compound’s high purity and defined stereochemistry ensure reproducibility in complex organic transformations. Its stability under standard handling conditions and compatibility with common reagents enhance its utility in medicinal chemistry and peptide research.
(1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid structure
1008773-73-6 structure
Product Name:(1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
CAS No:1008773-73-6
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD24471201
CID:3162526
PubChem ID:51386890
Update Time:2025-05-20

(1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
    • (1S,3S)-3-Boc-amino-cyclohexanecarboxylic acid
    • (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
    • (1S,3S)-3-([(tert-Butoxy)carbonyl]amino)cyclohexane-1-carboxylic acid
    • P15223
    • EN300-7034212
    • CS-0053560
    • AKOS027338377
    • DB-007926
    • DB-160559
    • Racemic trans 3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid
    • JSGHMGKJNZTKGF-IUCAKERBSA-N
    • MFCD24471201
    • (1S,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,3S)-
    • SCHEMBL2320606
    • 1008773-73-6
    • AS-52469
    • (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
    • (1S,3S)-3-Boc-Aminocyclohexane-1-Carboxylic Acid
    • (1S3S)-3-(Boc-amino)cyclohexane-1-carboxylic acid
    • (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylicacid
    • 218772-92-0
    • (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
    • (1S,3S)-3-{[(tert-Butoxy)carbonyl]aminocyclohexane-1-carboxylic acid
    • (1S,3S)-3-(((tert-butoxy)carbonyl)amino)cyclohexane-1-carboxylic acid
    • 892-451-2
    • MDL: MFCD24471201
    • Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
    • InChI Key: JSGHMGKJNZTKGF-IUCAKERBSA-N
    • SMILES: O(C(C)(C)C)C(N[C@H]1CCC[C@H](C(=O)O)C1)=O

Computed Properties

  • Exact Mass: 243.147058g/mol
  • Monoisotopic Mass: 243.147058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 243.3g/mol
  • XLogP3: 1.7
  • Topological Polar Surface Area: 75.6Ų

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(1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1008773-73-6)(1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
Order Number:A1015885
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:17
Price ($):3489.0
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Additional information on (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

Overview of (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 1008773-73-6)

(1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 1008773-73-6) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, making it an essential building block for the synthesis of complex molecules and biologically active compounds.

The chemical structure of (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid consists of a cyclohexane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc protecting group is widely used in peptide synthesis to prevent premature reactions of the amino group, allowing for precise control over the synthetic process. The carboxylic acid group provides a reactive site for further functionalization, making this compound highly valuable in the development of novel drugs and therapeutic agents.

Recent advancements in the field of medicinal chemistry have highlighted the importance of (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid in the synthesis of peptides and peptidomimetics. These molecules are crucial for various biological processes and have shown promise in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antitumor activity by selectively inhibiting specific protein-protein interactions involved in cancer cell proliferation.

In addition to its applications in drug discovery, (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid has been utilized in the development of advanced materials and polymers. The cyclohexane ring provides structural rigidity and stability, while the functional groups offer opportunities for tailoring the properties of these materials. Research conducted at the University of California, Berkeley, explored the use of this compound as a monomer for synthesizing biodegradable polymers with controlled release properties for drug delivery systems.

The synthesis of (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid involves several well-established methods. One common approach is the asymmetric hydrogenation of an unsaturated precursor followed by Boc protection and carboxylation. This method ensures high enantiomeric purity and yield, which are critical for pharmaceutical applications. Another recent study published in Organic Letters reported an efficient one-pot synthesis route that significantly reduced reaction time and simplified purification steps.

The safety and handling of (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid are important considerations for researchers working with this compound. While it is generally stable under standard laboratory conditions, proper storage and handling protocols should be followed to ensure safety. The compound should be stored at low temperatures to prevent degradation and protected from moisture to maintain its integrity.

In conclusion, (1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 1008773-73-6) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and functional groups make it an essential tool for researchers developing new drugs, therapeutic agents, and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:1008773-73-6)(1S,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
A1015885
Purity:99%
Quantity:25g
Price ($):3489.0
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